5-Fluoro-2-(trifluoromethyl)benzylamine
Description
Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry and Design
Impact on Electronic Properties and Reactivity
The high electronegativity of fluorine atoms significantly alters the electronic landscape of a molecule. Both the lone fluorine atom and the trifluoromethyl group (-CF3) are potent electron-withdrawing groups, primarily through a strong inductive effect (-I effect). nih.govvaia.com This electron withdrawal decreases the electron density of the aromatic ring to which they are attached, influencing the reactivity of the molecule in various chemical transformations. nih.gov For instance, the reduced electron density can make the aromatic ring less susceptible to electrophilic substitution. vaia.com
The trifluoromethyl group, in particular, is a strong deactivator and is known to be meta-directing in electrophilic aromatic substitution reactions. vaia.com This is a consequence of the powerful inductive electron withdrawal that destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack. vaia.com While fluorine itself is also deactivating, it is an ortho-, para-director due to the lone pair of electrons on the fluorine atom that can be donated to the aromatic ring through a resonance effect (+R effect), which partially counteracts the strong inductive effect. The interplay of these electronic effects is a critical consideration in the synthetic routes involving fluorinated compounds.
Role in Modulating Molecular Lipophilicity and Polarity
Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The introduction of fluorine can have a complex and sometimes counterintuitive effect on lipophilicity. While a single fluorine atom is often considered a bioisostere of a hydrogen atom, its introduction generally increases lipophilicity. researchgate.netresearchgate.net
The trifluoromethyl group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com This increased lipophilicity can enhance the ability of a drug candidate to cross cell membranes, a critical step in reaching its biological target. nih.govmdpi.com The strategic placement of fluorine and trifluoromethyl groups allows for the fine-tuning of a molecule's lipophilicity to optimize its pharmacokinetic profile. mdpi.com
| Substituent | Hansch π Parameter (Lipophilicity Contribution) |
|---|---|
| -H | 0.00 |
| -F | +0.14 |
| -Cl | +0.71 |
| -CH3 | +0.56 |
| -CF3 | +0.88 |
Enhancement of Metabolic Stability and Bioavailability in Fluorinated Compounds
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. tandfonline.comfiveable.me The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. mdpi.com This inherent strength makes the C-F bond resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, which are responsible for the oxidative metabolism of many drugs. fiveable.me
By strategically placing fluorine atoms at metabolically labile positions in a molecule, chemists can block these sites of oxidation, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov The trifluoromethyl group is also exceptionally stable towards metabolic degradation. mdpi.com This increased metabolic stability often leads to a reduced dosage frequency and improved patient compliance. researchgate.net Furthermore, enhanced bioavailability can result from the increased lipophilicity and membrane permeability conferred by fluorination. researchgate.netnih.gov
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-H | ~413 |
| C-C | ~348 |
| C-O | ~358 |
| C-F | ~485 |
Overview of Fluorinated Benzylamines as Versatile Chemical Scaffolds
Benzylamine (B48309) and its derivatives are important structural motifs found in a wide range of biologically active compounds and are valuable intermediates in organic synthesis. The introduction of fluorine and trifluoromethyl groups onto the benzylamine scaffold, as seen in 5-Fluoro-2-(trifluoromethyl)benzylamine, creates a versatile building block with enhanced properties.
Fluorinated benzylamines serve as key precursors for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comnih.gov The presence of the amine functional group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, and arylation, allowing for the facile construction of molecular libraries for drug discovery and other applications. The conformational behavior of benzylamines can also be influenced by fluorination, which can have significant implications for their biological activity. globethesis.com
Research Trajectory of this compound and Related Structures
The research interest in this compound and structurally related compounds has been steadily increasing, driven by the growing recognition of the benefits of fluorine in molecular design. Initially, the synthesis and characterization of such compounds were the primary focus. However, the research trajectory has since expanded significantly.
Current research efforts are largely directed towards the application of these fluorinated benzylamines in the synthesis of novel bioactive molecules. They are being explored as key intermediates in the development of new therapeutic agents targeting a range of diseases. chemimpex.com Furthermore, the unique electronic and steric properties of these compounds are being leveraged in the field of materials science for the creation of advanced polymers and other functional materials. The continued exploration of the reactivity and applications of this compound and its analogues is expected to yield further innovations across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWPCJUMDGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372149 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-14-8 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 231291-14-8 | |
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Advanced Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Benzylamine
Strategies for Carbon-Fluorine Bond Formation
The introduction of fluorine and trifluoromethyl groups onto an aromatic ring is a cornerstone of modern organofluorine chemistry. Methodologies range from direct fluorination of C-H bonds to the installation of trifluoromethyl moieties using various reagents and catalytic systems.
Electrophilic Fluorination Approaches
Electrophilic fluorination is a primary strategy for creating carbon-fluorine bonds, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach has largely superseded the use of hazardous reagents like elemental fluorine. wikipedia.org Modern electrophilic fluorinating agents are typically N-F compounds, which are safer, more stable, and easier to handle. wikipedia.org
These reagents operate by delivering a "F+" equivalent to a nucleophilic carbon, often an electron-rich aromatic ring or an enolate. Key to their efficacy is the presence of strong electron-withdrawing groups attached to the nitrogen atom, which enhances the electrophilicity of the fluorine. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used and commercially available. wikipedia.orgnumberanalytics.com In the context of synthesizing precursors to 5-Fluoro-2-(trifluoromethyl)benzylamine, an appropriately substituted benzene (B151609) derivative could be subjected to electrophilic fluorination to install the C5-fluoro substituent.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Structure | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Highly effective, crystalline solid, widely used in various fluorinations. wikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | C₇H₁₄B₂ClF₄N₂ | Highly reactive, versatile, and relatively safe F+ source; soluble in polar solvents. wikipedia.org |
Transition-Metal-Catalyzed C–H Fluorination of Benzylamine (B48309) Derivatives
Direct C–H bond fluorination has emerged as a powerful and atom-economical method for synthesizing fluorinated molecules. rsc.org Transition-metal catalysis, in particular, offers a pathway to selectively functionalize specific C-H bonds, including those on aromatic rings. nih.govbeilstein-journals.org This strategy can potentially be applied to benzylamine derivatives, where a directing group can guide the catalyst to a specific C-H bond for fluorination. nsf.gov
Palladium and silver catalysts have been successfully employed for benzylic C(sp³)–H fluorination. nsf.govbeilstein-journals.org For aromatic C(sp²)–H fluorination, palladium-catalyzed methods often utilize a directing group to achieve regioselectivity. For a benzylamine precursor, a suitably placed directing group could facilitate the introduction of fluorine at the desired position on the aromatic ring. These reactions typically use a metal catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant, and a fluorine source such as AgF or Selectfluor®. nsf.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct synthetic route. rsc.org
Table 2: Examples of Catalyst Systems for C-H Fluorination
| Catalyst | Fluorine Source | Substrate Type | Key Feature |
|---|---|---|---|
| Pd(II) | AgF | 8-methylquinoline derivatives | Directing-group assisted benzylic C(sp³)–H fluorination. nsf.gov |
| Ag(I) | Selectfluor® | Glycine derivatives | Glycine serves as both ligand and radical precursor for benzylic fluorination. nsf.gov |
Introduction of Trifluoromethyl Moieties
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceuticals and agrochemicals. wikipedia.org A variety of methods have been developed to introduce this group into aromatic systems. mdpi.com
Transition-metal-catalyzed cross-coupling reactions are a common and effective approach for forming C(sp²)–CF₃ bonds. mdpi.com These reactions often involve coupling an aryl halide or boronic acid with a trifluoromethyl source. Trifluoromethyl copper(I) reagents, often generated in situ, are useful for the trifluoromethylation of aryl iodides. wikipedia.org More recently, photoredox catalysis has provided a mild and efficient method for the direct trifluoromethylation of unactivated arenes and heteroarenes using reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and a photocatalyst under visible light irradiation. wikipedia.orgprinceton.edu This method avoids the need for pre-functionalized aromatic rings, representing a significant advancement in synthetic strategy. princeton.edu
Table 3: Selected Reagents for Trifluoromethylation
| Reagent/Method | Precursor | Description |
|---|---|---|
| Sodium trifluoroacetate (B77799) (with CuI) | Aromatic halide | A classic method for introducing a CF₃ group via a copper-mediated reaction. wikipedia.org |
| Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent) | Carbonyl compounds | A nucleophilic CF₃ source used for addition to aldehydes and ketones. mdpi.com |
| Photoredox Catalysis (e.g., with CF₃SO₂Cl) | Unactivated arenes | A modern, mild method for direct C-H trifluoromethylation at room temperature using light. wikipedia.orgprinceton.edu |
Functional Group Interconversions Leading to the Benzylamine Moiety
Once the fluorinated and trifluoromethylated aromatic core is established, the final key step is the formation of the benzylamine functional group. This is typically achieved through the reduction of a carbonyl, nitrile, or imine precursor.
Reductive Amination from Carbonyl Precursors
Reductive amination is one of the most widely used methods for synthesizing amines. organic-chemistry.org This process involves the reaction of a carbonyl compound, in this case, 5-fluoro-2-(trifluoromethyl)benzaldehyde (B1302119), with an amine source (such as ammonia (B1221849), ammonium (B1175870) salts, or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.gov
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. koreascience.kr Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also a highly effective method. researchgate.net The one-pot nature of this reaction, where the aldehyde, amine source, and reducing agent are combined, makes it a highly efficient and practical approach for large-scale synthesis. organic-chemistry.org
Table 4: Reagents for Reductive Amination of 5-Fluoro-2-(trifluoromethyl)benzaldehyde
| Amine Source | Reducing Agent | Conditions |
|---|---|---|
| Ammonium formate | Cp*Ir complexes | Transfer hydrogenation conditions. |
| Ammonia (aqueous) | H₂ gas, Co particles | Mild conditions (80 °C, 1-10 bar). organic-chemistry.org |
| Various amines | α-Picoline-borane | Can be performed in MeOH, water, or neat. organic-chemistry.org |
Reduction of Nitrile or Imine Precursors
Alternative pathways to the benzylamine moiety involve the reduction of either a nitrile or a pre-formed imine. The reduction of a nitrile group offers a direct route from 5-fluoro-2-(trifluoromethyl)benzonitrile. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or can be accomplished by catalytic hydrogenation under more vigorous conditions (e.g., using Raney nickel or rhodium catalysts). google.com
Alternatively, an imine can be synthesized first by condensing 5-fluoro-2-(trifluoromethyl)benzaldehyde with a suitable amine, such as benzylamine. nih.govenamine.net The resulting imine is then isolated and subsequently reduced. This two-step process allows for greater control and can be advantageous when using chiral amines to introduce stereocenters. The reduction of the C=N double bond of the imine can be achieved using similar reagents as in reductive amination, including sodium borohydride or catalytic hydrogenation. researchgate.netenamine.net This method is particularly useful in the synthesis of chiral α-trifluoromethyl benzylamines. researchgate.net
Table 5: Reduction of Nitrile and Imine Precursors
| Precursor | Reagent | Product |
|---|---|---|
| 5-Fluoro-2-(trifluoromethyl)benzonitrile | Borohydride salts (e.g., NaBH₄) with a catalyst. google.com | This compound |
| 5-Fluoro-2-(trifluoromethyl)benzonitrile | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound |
| Imine from 5-fluoro-2-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | This compound derivative |
Nucleophilic Substitution Reactions to Introduce the Amine Functionality
The introduction of the amine functionality is a critical step in the synthesis of this compound. Nucleophilic substitution reactions are a primary method for achieving this transformation, typically involving the displacement of a leaving group on the benzylic carbon by an amine nucleophile. A common precursor for this reaction is 5-fluoro-2-(trifluoromethyl)benzyl bromide.
One established method for this conversion is the Gabriel synthesis . This process avoids the common problem of over-alkylation, which can lead to the formation of secondary and tertiary amines. masterorganicchemistry.com The synthesis begins with the deprotonation of phthalimide (B116566) to form a nucleophilic potassium phthalimide. This phthalimide anion then displaces the halide on the benzyl (B1604629) halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org The final step involves the liberation of the primary amine by reacting the N-alkylphthalimide intermediate with hydrazine, which cleaves the phthalimide group to yield the desired this compound. masterorganicchemistry.comlibretexts.orgnrochemistry.com
Interactive Table: Reagents in Gabriel Synthesis
| Step | Reagent | Purpose |
| 1 | Potassium Phthalimide | Nitrogen nucleophile source |
| 2 | 5-Fluoro-2-(trifluoromethyl)benzyl halide | Electrophilic substrate |
| 3 | Hydrazine (NH₂NH₂) | Cleavage of phthalimide to release the primary amine masterorganicchemistry.com |
Another direct approach is the reaction with ammonia or its equivalents. However, direct alkylation with ammonia can be difficult to control and often results in a mixture of primary, secondary, and tertiary amines, necessitating further purification. masterorganicchemistry.com Reductive amination of the corresponding aldehyde, 5-fluoro-2-(trifluoromethyl)benzaldehyde, offers an alternative route. This method involves the condensation of the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired primary amine. researchgate.netias.ac.in
Multistep Synthetic Routes and Process Optimization
The synthesis of this compound often involves a multistep pathway that requires careful optimization to maximize yield and purity.
A common strategy begins with a commercially available substituted benzene ring, which is then elaborated to the final product. For instance, a synthetic route can start from 1-fluoro-2-nitrobenzene. Through nucleophilic aromatic substitution, an amine-containing side chain can be introduced. mdpi.com Subsequent reduction of the nitro group to an amine, followed by other functional group manipulations, can lead to the desired benzylamine structure.
Another plausible pathway could start with 4-fluoro-1-(trifluoromethyl)benzene. This starting material would undergo a series of reactions, including bromination at the benzylic position, to form 5-fluoro-2-(trifluoromethyl)benzyl bromide. This intermediate then serves as the substrate for the introduction of the amine functionality as described in section 2.2.3.
Optimizing the synthesis of fluorinated benzylamines is crucial for industrial applications. Research into reaction conditions focuses on several key parameters:
Solvent: The choice of solvent can significantly impact the rate and outcome of nucleophilic substitution reactions. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred for SN2 reactions as they can solvate the cation of the nucleophile while leaving the anion relatively free to react. nrochemistry.com
Base: In reactions like the Gabriel synthesis, the choice of base to deprotonate the phthalimide is important. Strong, non-nucleophilic bases such as potassium carbonate or potassium hydride are often employed. masterorganicchemistry.comresearchgate.net
Reagents for Fluorination: In syntheses that involve introducing the fluorine atom, various fluorinating agents are available. For nucleophilic fluorination, reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) and silver fluoride (B91410) (AgF) have been utilized, with their effectiveness being substrate and condition-dependent. nih.govnii.ac.jp The combination of reagents, such as AgF with Et₃N·3HF, has been shown to enhance reactivity and improve yields in certain cases. nih.gov
Interactive Table: Factors for Optimization
| Parameter | Considerations | Impact |
| Solvent | Polarity, aprotic vs. protic nature | Affects reaction rate and mechanism (SN1 vs. SN2) nrochemistry.com |
| Base | Strength, nucleophilicity | Influences the formation of the active nucleophile |
| Temperature | Reaction kinetics vs. side reactions | Determines reaction speed and product purity |
| Reagent Choice | Leaving group, nucleophile, fluorinating agent | Governs the feasibility, selectivity, and yield of the reaction nih.gov |
Green Chemistry Principles in the Synthesis of Fluorinated Benzylamines
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including fluorinated benzylamines, to reduce environmental impact. Key areas of focus include the use of environmentally benign catalysts and the development of atom-economical processes.
One of the primary methods aligned with green chemistry is catalytic reductive amination . This approach often utilizes heterogeneous catalysts, such as palladium on barium carbonate (Pd/BaCO₃) or other supported metal catalysts. researchgate.net These catalysts are advantageous because they can be easily recovered from the reaction mixture and reused multiple times, which reduces waste and cost. The process itself, which combines an aldehyde or ketone with an amine source and a reducing agent (often hydrogen gas), is highly efficient. researchgate.net
Chemical Reactivity and Derivatization Pathways of 5 Fluoro 2 Trifluoromethyl Benzylamine
Reactivity of the Primary Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂) makes it a potent nucleophile and a Brønsted-Lowry base. This functionality is the primary site for a wide array of chemical transformations, leading to a diverse range of derivatives.
Nucleophilic Reactions and Formation of Amides, Ureas, and Other Derivatives
As a strong nucleophile, the primary amine of 5-Fluoro-2-(trifluoromethyl)benzylamine readily attacks electrophilic carbon centers. This reactivity is fundamental to the formation of numerous stable derivatives.
Amide Formation: The amine reacts with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to form N-[5-Fluoro-2-(trifluoromethyl)benzyl] amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The synthesis of N-trifluoromethyl amides, a related class of compounds, highlights the importance of amide bond formation in creating molecules with unique properties for pharmaceuticals and agrochemicals. nih.govescholarship.org
Urea Formation: Reaction with isocyanates provides a direct route to substituted ureas. The nitrogen atom of the benzylamine (B48309) attacks the electrophilic carbon of the isocyanate group (-N=C=O), resulting in the formation of N-[5-Fluoro-2-(trifluoromethyl)benzyl]ureas.
Carbamate (B1207046) Formation: Similarly, reaction with chloroformates yields the corresponding carbamates.
These reactions are crucial for incorporating the 5-fluoro-2-(trifluoromethyl)benzyl moiety into larger, more complex molecular architectures, a common strategy in medicinal chemistry.
Table 1: Examples of Nucleophilic Reactions at the Primary Amine
| Reactant Class | Specific Reactant (Example) | Product Class |
| Acyl Chloride | Acetyl chloride | N-benzyl amide |
| Carboxylic Anhydride (B1165640) | Acetic anhydride | N-benzyl amide |
| Isocyanate | Phenyl isocyanate | N,N'-disubstituted urea |
| Chloroformate | Ethyl chloroformate | N-benzyl carbamate |
Schiff Base Formation and Iminization Reactions
The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reversible reaction, typically catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting C=N double bond of the Schiff base is a versatile functional group for further synthetic transformations. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and has been used to prepare new compounds with potential antiproliferative activity.
Acylation and Sulfonamidation Chemistry
Acylation: This is a specific and widely used application of the amine's nucleophilicity, as mentioned in section 3.1.1. The reaction with acyl halides or anhydrides is a robust method for creating amide linkages. beilstein-journals.org Friedel-Crafts acylation, while typically a reaction on an aromatic ring, conceptually underscores the importance of acylation reactions in synthesis. nih.gov
Sulfonamidation: The amine functionality reacts readily with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction yields sulfonamides, which are a critical class of compounds in medicinal chemistry, famously known for the sulfa drugs. The resulting N-[5-Fluoro-2-(trifluoromethyl)benzyl]sulfonamides are stable compounds where the amine nitrogen is bonded to a sulfonyl group.
Table 2: Acylation and Sulfonamidation Products
| Reagent | Product Type | General Structure |
| R-COCl (Acyl Chloride) | N-Acyl derivative (Amide) | 5-F, 2-CF₃-C₆H₃-CH₂-NH-COR |
| R-SO₂Cl (Sulfonyl Chloride) | N-Sulfonyl derivative (Sulfonamide) | 5-F, 2-CF₃-C₆H₃-CH₂-NH-SO₂R |
Aromatic Ring Functionalization
The reactivity of the aromatic ring in this compound towards substitution is complex, governed by the combined electronic effects of the fluorine, trifluoromethyl, and benzylamine substituents.
Electrophilic Aromatic Substitution (EAS) under Controlled Conditions
Electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene (B151609) ring. The outcome of such reactions is determined by the directing and activating/deactivating nature of the substituents already present. wikipedia.org
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. It deactivates the ring towards electrophilic attack and is a powerful meta-director. libretexts.orgyoutube.com
Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its strong inductive electron-withdrawal (-I effect). However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. csbsju.eduresearchgate.net The net effect is a deactivated ring that directs ortho/para. libretexts.orglibretexts.orgmasterorganicchemistry.com
Benzylamine Group (-CH₂NH₂): In its neutral form, the benzylamine group is considered weakly activating and an ortho, para-director. However, most EAS reactions (like nitration or sulfonation) are performed under strong acidic conditions. In such an environment, the primary amine is protonated to form a benzylammonium group (-CH₂NH₃⁺). This protonated group is strongly deactivating and becomes a meta-director relative to its own position.
Given this complex interplay, predicting the outcome of EAS on this compound is challenging. The ring is significantly deactivated by both the -CF₃ and -F groups, and likely further deactivated by the protonation of the amine under acidic conditions. Therefore, forcing an EAS reaction would require harsh conditions and would likely lead to a mixture of products or reaction failure. The substitution pattern would depend on which directing effect prevails among the multiple deactivating groups.
Ortho-Metalation and Directed C–H Activation Studies
A more controlled and regioselective method for functionalizing the aromatic ring is through directed ortho-metalation (DoM) or transition-metal-catalyzed C–H activation. nih.govresearchgate.net In these approaches, a functional group on the molecule directs a metal to a specific C-H bond, typically in the ortho position, enabling its selective functionalization. wikipedia.org
The aminomethyl group (-CH₂NH₂) of this compound can serve as a directing group. researchgate.netacs.org
Directed ortho-Metalation (DoM): The nitrogen atom can coordinate to a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium). This coordination positions the base to selectively deprotonate the C-H bond at the C3 position, which is ortho to the benzylamine group. researchgate.net The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes), installing a new substituent exclusively at the C3 position.
Transition-Metal-Catalyzed C–H Activation: Alternatively, the amine can act as a directing group in reactions catalyzed by transition metals like palladium, rhodium, or copper. bohrium.comacs.org The catalyst coordinates to the nitrogen atom, forming a metallacyclic intermediate that facilitates the cleavage and subsequent functionalization (e.g., arylation, alkenylation, sulfonylation) of the C3-H bond. This methodology offers a powerful way to build molecular complexity with high regioselectivity under milder conditions than traditional EAS. researchgate.net
Table 3: Potential Ring Functionalization Pathways via C-H Activation
| Method | Directing Group | Position Functionalized | Reagents (Examples) | Resulting Product (Example) |
| Directed ortho-Metalation | -CH₂NH₂ | C3 | 1. n-BuLi2. CO₂ | 3-Carboxy-5-fluoro-2-(trifluoromethyl)benzylamine |
| C-H Activation/Arylation | -CH₂NH₂ | C3 | Pd(OAc)₂, Aryl-Br, Base | 3-Aryl-5-fluoro-2-(trifluoromethyl)benzylamine |
| C-H Activation/Sulfonylation | -CH₂NH₂ | C3 | Cu(OAc)₂, R-SO₂Na, Oxidant | 3-(Alkyl/Arylsulfonyl)-5-fluoro-2-(trifluoromethyl)benzylamine |
Oxidative and Reductive Transformations of the Compound
The chemical reactivity of this compound is significantly influenced by the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the benzene ring, as well as the primary amine functionality on the benzylic carbon. These structural features dictate the pathways for its oxidative and reductive transformations.
Oxidative Transformations
The primary amine group of this compound is the principal site for oxidative reactions. Common oxidative transformations of benzylamines involve the formation of imines, oximes, or amides, and in some cases, can lead to cleavage of the carbon-nitrogen bond. For benzylamines bearing electron-withdrawing groups, such as the subject compound, these reactions often require specific catalysts or reaction conditions to proceed efficiently.
One general pathway for the oxidation of benzylamines is the metal-catalyzed aerobic oxidation to form the corresponding imines. While specific studies on this compound are not prevalent in the reviewed literature, related transformations of benzylamines provide insight into its potential reactivity. For instance, metal-free oxidative coupling of benzylamines to N-benzylidenebenzylamines can be achieved using organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. The reaction proceeds through the formation of a salt, followed by oxidation and hydrogen abstraction to yield the imine. Given the electronic properties of this compound, such transformations are plausible.
Another potential oxidative pathway is the conversion to the corresponding oxime. This can often be achieved using various oxidizing agents. Furthermore, C-H functionalization at the benzylic position represents a more advanced oxidative transformation. Research has shown that regio- and chemoselective C-H arylation of benzylamines can be achieved through a combination of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. This methodology could potentially be applied to this compound to introduce aryl groups at the benzylic carbon.
Deaminative functionalization offers another route for the transformation of primary amines. This process involves the in-situ conversion of the amine to a good leaving group, which can then be displaced by various nucleophiles. For example, a metal-free deaminative coupling of benzylamines with arylboronic acids has been reported to yield diarylmethanes rsc.org. This reaction proceeds via a transient diazonium intermediate and is tolerant of electron-withdrawing groups on the benzylamine, suggesting its potential applicability to this compound rsc.org.
Reductive Transformations
Reductive transformations of this compound primarily target the aromatic ring and the trifluoromethyl group. The benzylic amine itself is already in a reduced state.
Catalytic hydrogenation is a common method for the reduction of aromatic systems. However, the reduction of the benzene ring of this compound would require harsh conditions, such as high pressure and temperature, along with a potent catalyst like rhodium on carbon. Such conditions might also lead to hydrodefluorination or reduction of the trifluoromethyl group.
A more targeted reductive transformation is the defluorination of the trifluoromethyl group. Recent advancements have shown that the reductive defluorination of aromatic trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives. These transformations can be achieved through various methods, including metal-mediated reductions, photoredox catalysis, and electrochemical processes. For instance, a base-mediated didefluorination of o-trifluoromethyl benzylamines has been reported to proceed via a difluoroquinone methide intermediate, leading to the synthesis of monofluorinated tricyclic 2H-imidazoles acs.org. While the substitution pattern of the subject compound is different, this demonstrates the feasibility of selectively reducing the CF3 group in the presence of the amine and fluoro substituents.
The following table summarizes potential oxidative and reductive transformations of this compound based on the reactivity of analogous compounds.
| Transformation Type | Potential Reaction | Potential Product(s) | Reagents/Conditions (Inferred from Analogues) |
| Oxidative | Imine Formation | N-(5-fluoro-2-(trifluoromethyl)benzylidene)-5-fluoro-2-(trifluoromethyl)benzylamine | Aerobic oxidation, Metal or Organocatalyst |
| Oxidative | C-H Arylation | 1-Aryl-1-(5-fluoro-2-(trifluoromethyl)phenyl)methanamine | Photoredox catalyst, HAT catalyst, Aryl source |
| Oxidative | Deaminative Coupling | 1-(5-Fluoro-2-(trifluoromethyl)benzyl)-aryl derivative | Isoamyl nitrite, Arylboronic acid |
| Reductive | Aromatic Ring Hydrogenation | 1-((3-Fluoro-6-(trifluoromethyl)cyclohexyl)methyl)amine | High pressure H₂, Rh/C |
| Reductive | Trifluoromethyl Group Reduction | 5-Fluoro-2-(difluoromethyl)benzylamine | Photoredox catalysis, Hantzsch ester |
Development of Novel Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization of this compound is a crucial strategy for both enhancing its detectability in analytical methods and for creating new molecular entities with desired properties for synthetic applications. The primary amine group is the most common site for derivatization.
Derivatization for Analytical Purposes
For analytical purposes, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve separation, enhance detector response, and enable chiral separations.
Chromatographic Derivatization:
The primary amine of this compound can be readily derivatized with a variety of reagents to introduce chromophoric or fluorophoric groups, thereby significantly increasing its sensitivity for UV-Visible or fluorescence detection in HPLC. Common derivatizing reagents for primary amines include:
Dansyl chloride (DNS-Cl): Reacts with the primary amine to form a highly fluorescent sulfonamide derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms a fluorescent carbamate derivative.
o-Phthalaldehyde (OPA): Reacts in the presence of a thiol to produce a fluorescent isoindole derivative.
Ninhydrin: Forms a colored product (Ruhemann's purple) that can be detected by UV-Vis spectroscopy.
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation reagents, like trifluoroacetic anhydride (TFAA), can be used to convert the primary amine into a less polar and more volatile derivative jfda-online.comweber.hu. The use of fluorinated acylating agents can also enhance sensitivity in electron capture detection (ECD) jfda-online.com.
Chiral Derivatization:
To determine the enantiomeric purity of this compound or to separate its enantiomers chromatographically, chiral derivatizing agents (CDAs) can be employed. These reagents react with the amine to form diastereomers that can be separated on a non-chiral stationary phase. Examples of CDAs for primary amines include:
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts to form diastereomeric derivatives with distinct chromatographic retention times.
Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride): Forms diastereomeric amides that can be distinguished by NMR spectroscopy or chromatography.
Chiral isocyanates: React to form diastereomeric ureas.
The following table provides examples of common derivatizing agents for the analytical determination of primary amines like this compound.
| Analytical Technique | Derivatizing Agent | Functional Group Targeted | Purpose of Derivatization |
| HPLC (UV/Fluorescence) | Dansyl chloride | Primary amine | Introduction of a fluorophore |
| HPLC (UV/Fluorescence) | FMOC-Cl | Primary amine | Introduction of a fluorophore |
| GC-MS/ECD | Trifluoroacetic anhydride (TFAA) | Primary amine | Increased volatility and ECD sensitivity |
| Chiral HPLC/GC | Marfey's reagent | Primary amine | Formation of diastereomers for enantiomeric separation |
Derivatization for Synthetic Purposes
In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals chemimpex.com. Derivatization strategies focus on modifying the amine functionality to introduce new structural motifs and functionalities.
N-Alkylation and N-Arylation: The primary amine can undergo nucleophilic substitution reactions with alkyl or aryl halides to form secondary or tertiary amines. These reactions are fundamental in building more complex molecular scaffolds.
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a wide range of amides and sulfonamides. These functional groups are prevalent in many biologically active compounds.
Heterocycle Synthesis: The amine group of this compound can participate in cyclization reactions to form various nitrogen-containing heterocycles. For example, reaction with appropriate bifunctional reagents can lead to the formation of imidazoles, pyrimidines, or other heterocyclic systems. The synthesis of bioactive molecules often involves the incorporation of such fluorinated benzylamine moieties into heterocyclic frameworks researchgate.net. For instance, trifluoromethylated imidazo-fused N-heterocycles can be synthesized from heterocyclic benzylamines.
The unique electronic properties conferred by the fluoro and trifluoromethyl substituents can influence the reactivity and properties of the resulting derivatives, making this compound an attractive starting material for the discovery of novel bioactive molecules chemimpex.com.
Structural Elucidation and Advanced Analytical Characterization of 5 Fluoro 2 Trifluoromethyl Benzylamine
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide unambiguous evidence of the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 5-Fluoro-2-(trifluoromethyl)benzylamine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂-), the amine protons (-NH₂), and the three aromatic protons.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the typical aromatic region (approximately 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplicities) arising from spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine atom would be expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine.
Benzylic Protons (-CH₂-): A singlet is expected for the two benzylic protons, likely appearing in the range of 3.8-4.2 ppm.
Amine Protons (-NH₂): A broad singlet is anticipated for the two amine protons, typically in the range of 1.5-2.5 ppm, though its chemical shift can be highly variable and dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the fluorine and trifluoromethyl groups will show characteristic splitting due to C-F coupling. The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant, while the carbon of the trifluoromethyl group (-CF₃) will appear as a quartet.
Benzylic Carbon (-CH₂-): A single peak for the benzylic carbon is expected around 40-45 ppm.
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will be observed as a quartet due to coupling with the three fluorine atoms, typically in the 120-130 ppm region.
¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for characterizing fluorinated compounds.
Trifluoromethyl Group (-CF₃): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data for similar compounds like 2-(trifluoromethyl)benzonitrile, this signal would likely appear around -62 ppm (relative to CFCl₃). rsc.org
Aromatic Fluorine (-F): A more complex multiplet is expected for the single fluorine atom attached to the aromatic ring, appearing in the typical range for aryl fluorides (around -110 to -120 ppm). nih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-8.0 | Multiplets | Ar-H |
| ¹H | ~3.8-4.2 | Singlet | -CH₂- |
| ¹H | ~1.5-2.5 | Broad Singlet | -NH₂ |
| ¹³C | ~115-165 | Multiplets (some with C-F coupling) | Ar-C |
| ¹³C | ~120-130 | Quartet (q) | -CF₃ |
| ¹³C | ~40-45 | Singlet | -CH₂- |
| ¹⁹F | ~ -62 | Singlet | -CF₃ |
| ¹⁹F | ~ -115 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and carbon-fluorine bonds. Data from the isomeric compound 2-Fluoro-5-(trifluoromethyl)benzylamine provides a strong basis for these predictions. nist.gov
N-H Stretching: The primary amine group (-NH₂) should exhibit two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic CH₂ group will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine typically appears as a broad band between 1580-1650 cm⁻¹.
C-F Stretching: Strong, intense absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-F bond are expected in the 1000-1350 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |
| 1580-1650 | N-H Bend | Primary Amine (-NH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1000-1350 | C-F Stretch | -CF₃ and Ar-F |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also yields a characteristic fragmentation pattern that can aid in structural confirmation. The molecular formula of this compound is C₈H₇F₄N, corresponding to a molecular weight of approximately 193.14 g/mol . scbt.com
The mass spectrum of the isomer 2-Fluoro-5-(trifluoromethyl)benzylamine shows a prominent molecular ion peak (M⁺) at m/z 193, confirming its molecular weight. nist.govnist.gov A similar result is expected for the target compound.
Key fragmentation pathways would likely involve:
Loss of an amino group (-NH₂): Leading to a fragment at m/z 177.
Benzylic cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of the substituted phenyl ring to form a CH₂NH₂⁺ fragment (m/z 30), or more likely, the formation of a stable substituted tropylium (B1234903) ion or benzyl (B1604629) cation. The primary fragment is often the M-1 peak (m/z 192) from the loss of a hydrogen atom, followed by further fragmentation.
Loss of fluorine or trifluoromethyl group fragments: Fragmentation involving the loss of F (m/z 174) or CF₃ (m/z 124) could also be observed.
Table 3: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Predicted Fragment Identity |
|---|---|
| 193 | [M]⁺ (Molecular Ion) |
| 192 | [M-H]⁺ |
| 174 | [M-F]⁺ |
| 124 | [M-CF₃]⁺ |
| 30 | [CH₂NH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the conjugated systems within a molecule. For this compound, the absorption is dominated by the electronic transitions of the substituted benzene ring. Benzene itself has characteristic absorptions around 204 nm and 256 nm. The presence of substituents (fluoro, trifluoromethyl, and aminomethyl groups) will cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. A detailed spectrum would be required for precise λₘₐₓ values, but absorptions are expected in the 200-280 nm range.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and quantification of the target compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its predicted boiling point of approximately 172°C, this compound is well-suited for GC analysis. chemicalbook.com Purity analysis for its isomers is commonly reported using GC, often showing purities of >98%. chemimpex.comtcichemicals.com
A typical GC method for this compound would involve:
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) would likely provide good separation from potential impurities.
Injector: A split/splitless injector would be used to introduce a small, precise volume of the sample.
Oven Program: A temperature program starting at a lower temperature and ramping up to a higher temperature would be employed to ensure the separation of compounds with different boiling points.
Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range. A Mass Spectrometer (GC-MS) could also be used as a detector to provide both separation and structural identification of any impurities.
Table 4: General Gas Chromatography (GC) Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~250 °C |
| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 250 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | ~280 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an indispensable technique for the purity determination and quantification of this compound. The primary challenge in the HPLC analysis of such compounds often lies in the effective separation of positional isomers, which are common process-related impurities. The polarity and retention characteristics of fluorinated benzylamine (B48309) isomers can be very similar, necessitating the development of highly selective chromatographic methods.
Research Findings:
The separation of positional isomers of fluorinated and trifluoromethylated aromatic compounds is a well-documented challenge in chromatography. chromforum.orgchromforum.org The introduction of fluorine and trifluoromethyl groups can significantly alter the electronic properties and dipole moments of the molecule, influencing its interaction with the stationary phase. jiangnan.edu.cn For compounds like this compound, reversed-phase HPLC is the most common approach. The choice of stationary phase is critical; columns with phenyl-hexyl or pentafluorophenyl (PFP) functionalities often provide enhanced selectivity for fluorinated analytes through pi-pi and dipole-dipole interactions. chromforum.org
A typical HPLC method for the analysis of a compound structurally similar to this compound, such as a fluorinated benzaldehyde, might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation of isomers can often be optimized by adjusting the mobile phase composition, pH, and temperature. researchgate.net
Due to the lack of specific published HPLC methods for this compound, a representative method is proposed based on the analysis of analogous compounds. This hypothetical method is designed to provide a robust separation of the main component from its potential impurities.
Interactive Data Table: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Note: This table represents a hypothetical HPLC method based on common practices for separating structurally related fluorinated aromatic compounds and is intended for illustrative purposes.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is often handled as a crystalline salt (e.g., hydrochloride or hydrobromide) to improve stability and handling properties, single-crystal XRD provides invaluable information on its conformation, intermolecular interactions, and packing in the crystal lattice.
Research Findings:
While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, extensive research on the crystal structures of benzylammonium salts and substituted benzamides provides a strong basis for predicting its solid-state behavior. researchgate.netnih.govnih.gov In its protonated, benzylammonium form, the primary amine group would act as a hydrogen bond donor, forming strong interactions with a counter-ion (e.g., chloride) or solvent molecules. These hydrogen bonds are the primary drivers of the crystal packing. nih.gov
Given the absence of a published crystal structure for this compound, a representative set of crystallographic parameters for a closely related substituted benzylammonium salt is presented below to illustrate the type of data obtained from an XRD analysis.
Interactive Data Table: Representative Crystallographic Data for a Substituted Benzylammonium Salt
| Parameter | Value |
| Empirical Formula | C₈H₉F₄N⁺ · Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.15 |
| b (Å) | 12.50 |
| c (Å) | 9.80 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 960.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.55 |
| Hydrogen Bonding | N-H···Cl interactions |
Note: This table contains representative crystallographic data based on published structures of similar organic ammonium (B1175870) salts and is for illustrative purposes only. The actual data for this compound may differ.
Computational and Theoretical Insights into this compound
The study of fluorinated organic molecules is a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine atoms can dramatically alter a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a benzylamine derivative featuring both a fluorine and a trifluoromethyl group, represents a molecule of significant interest for theoretical investigation. This article explores the computational and theoretical approaches used to understand its behavior at a molecular level.
Investigations into the Biological and Pharmacological Activity of 5 Fluoro 2 Trifluoromethyl Benzylamine
Mechanisms of Interaction with Biological Targets
The introduction of fluorine and trifluoromethyl groups can significantly influence a molecule's ability to bind to and inhibit enzymes. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with amino acid residues in an enzyme's active site. For instance, fluorine can participate in hydrogen bonds and other non-covalent interactions, which can stabilize the enzyme-inhibitor complex.
The trifluoromethyl group, being a strong electron-withdrawing group, can also modulate the acidity or basicity of nearby functional groups, which may be crucial for enzyme recognition and binding. While no specific enzyme inhibition data for 5-Fluoro-2-(trifluoromethyl)benzylamine has been identified, it is plausible that this compound could serve as a scaffold for the development of inhibitors for various enzyme classes.
Similarly, in the context of receptor binding, the physicochemical properties imparted by the fluorine and trifluoromethyl substituents are expected to play a significant role. These groups can affect the molecule's conformation and lipophilicity, which are critical factors for effective binding to a receptor's ligand-binding domain.
Fluorine's ability to form specific interactions, such as with aromatic rings of amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor pocket, can contribute to enhanced binding affinity. The trifluoromethyl group can also engage in hydrophobic and other non-polar interactions. Without specific receptor ligand binding assays for this compound, any discussion on its receptor activity remains speculative but grounded in the established principles of medicinal chemistry.
Molecular recognition is a complex process governed by a variety of intermolecular forces. The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine (B48309) scaffold of this compound provides multiple avenues for interaction with biological macromolecules.
Impact of Fluorination on Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Fluorination is a widely used strategy to optimize these properties.
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a variable effect on lipophilicity. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often significantly enhances it.
This increased lipophilicity can improve a compound's ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. The modulation of lipophilicity is a delicate balance, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.
Table 1: General Effects of Fluorination on Physicochemical Properties
| Property | General Effect of Single Fluorine Substitution | General Effect of Trifluoromethyl Substitution |
|---|---|---|
| Lipophilicity (logP) | Generally increases | Significantly increases |
| Aqueous Solubility | Generally decreases with increased lipophilicity | Generally decreases with increased lipophilicity |
| Membrane Permeability | Generally increases with optimal lipophilicity | Generally increases with optimal lipophilicity |
This table presents generalized trends and the actual impact can vary depending on the specific molecular context.
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. When a fluorine atom or a trifluoromethyl group is placed at a metabolically vulnerable position on a molecule, it can block oxidative metabolism at that site.
For benzylamines, the benzylic carbon is often susceptible to oxidation by cytochrome P450 enzymes. The presence of the trifluoromethyl group at the 2-position of the benzene (B151609) ring in this compound would sterically hinder and electronically deactivate the benzylic position, thereby increasing its resistance to metabolic degradation. This enhanced stability can lead to a longer half-life and improved bioavailability of drugs derived from this scaffold.
Table 2: Common Metabolic Pathways and the Potential Impact of Fluorination
| Metabolic Pathway | Common Site of Action | Potential Impact of Fluorination at that Site |
|---|---|---|
| Aromatic Hydroxylation | Unsubstituted positions on the aromatic ring | Fluorine substitution can block hydroxylation at the point of substitution. |
| Benzylic Oxidation | Carbon atom adjacent to an aromatic ring | A trifluoromethyl group at the ortho position can sterically and electronically hinder oxidation. |
| N-Dealkylation | Amine functional group | The electronic effects of fluorine and trifluoromethyl groups can influence the rate of N-dealkylation. |
This table provides a conceptual overview of how the structural features of this compound might influence metabolic pathways.
Improvement of Bioavailability of Conjugated Compounds
The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical properties, which in turn affects their pharmacokinetic profile. One of the key benefits of fluorination is the potential for improved metabolic stability and bioavailability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug in the body.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For benzylamine derivatives, the nature and position of substituents on the phenyl ring are critical determinants of their interaction with biological targets. The presence of both a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of this compound creates a unique electronic and steric profile that influences its binding capabilities.
SAR studies on related N-benzyl derivatives have demonstrated the importance of substitution on the benzyl (B1604629) ring for potency. For example, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, modifications to the benzyl portion were explored. acs.org While this study did not use this compound itself, it established that electron-withdrawing groups and specific substitution patterns on the phenyl ring are key to modulating inhibitory activity. acs.org The 2-CF3 group, in particular, was found to be a favorable substituent in some analogs, though it could be replaced by other groups to improve potency. acs.org This underscores the principle that the specific arrangement of substituents, such as those in this compound, is a critical factor in designing potent and selective molecules.
The precise positioning of substituents on an aromatic ring can lead to significant differences in biological activity between isomers. This is due to changes in the molecule's shape, dipole moment, and ability to interact with specific residues in a target's binding site. The compound this compound and its positional isomer, 2-Fluoro-5-(trifluoromethyl)benzylamine, share the same molecular formula (C8H7F4N) but differ in the placement of the fluorine and trifluoromethyl groups. scbt.comnist.gov
Comparing this compound to its non-fluorinated or partially fluorinated counterparts reveals the significant impact of these specific functional groups.
Non-Fluorinated (Benzylamine): Benzylamine is a simple, flexible molecule. The introduction of a trifluoromethyl group at the 2-position (2-(Trifluoromethyl)benzylamine) adds a bulky, lipophilic, and strongly electron-withdrawing group. This can alter the pKa of the amine, influence the conformation of the molecule, and introduce new potential binding interactions (e.g., dipole-dipole).
Partially Fluorinated (5-Fluorobenzylamine): The addition of a single fluorine atom (5-Fluorobenzylamine) introduces polarity and can act as a hydrogen bond acceptor. However, its effect on lipophilicity and electronic nature is less dramatic than that of a CF3 group.
The combination of both a fluorine and a trifluoromethyl group in this compound results in a molecule with substantially different properties from the simpler analogs. The CF3 group at the ortho position can enforce a specific conformation through steric hindrance, potentially locking the molecule into a shape that is more favorable for binding to a target. The dual fluorination enhances metabolic stability and modulates lipophilicity and electronic distribution in a way that is distinct from derivatives containing only one type of fluorine substituent. These combined effects are often exploited to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound.
Cellular and In Vitro Biological Screening
The search for novel anticancer agents often involves screening compounds for their ability to inhibit the growth of cancer cells (antiproliferative effects) or to kill them directly (cytotoxic effects). Benzylamine derivatives have been incorporated into various molecules with demonstrated anticancer activity. For example, certain N-Benzyl-2-phenylpyrimidin-4-amine derivatives have shown potent anticancer activity against non-small cell lung cancer. acs.org
However, based on a review of the available scientific literature, specific studies evaluating the direct antiproliferative or cytotoxic effects of the parent compound this compound on cancer cell lines have not been reported. While its structural motifs are present in more complex anticancer agents, the activity of the base benzylamine itself in this context remains to be characterized. The table below shows SAR data for more complex molecules containing a substituted benzyl group, illustrating how modifications can impact anticancer potency.
| Compound ID | R Group on Pyrimidine (B1678525) | IC50 (nM) for USP1/UAF1 Inhibition |
| 49 | OMe | 70 |
| 50 | F | 110 |
| 40 | 5,6-dimethyl | 120 |
| 45 | cyclopentyl | 160 |
| 52 | NMe2 | 190 |
| 51 | NH2 | 310 |
| Data derived from a study on N-Benzyl-2-phenylpyrimidin-4-amine derivatives, demonstrating the influence of substituents on inhibitory activity. acs.org |
The incorporation of fluorine is a highly successful strategy in the development of antiviral drugs. Fluorinated nucleoside analogs are a cornerstone of HIV and hepatitis therapy, and other fluorinated compounds have shown activity against a range of viruses. The trifluoromethyl group is also a feature of some approved antiviral agents, where it can contribute to metabolic stability and binding affinity.
Given these precedents, chemical scaffolds containing both fluorine and trifluoromethyl groups, such as this compound, are of theoretical interest for antiviral research. These groups could enhance interactions with viral enzymes or proteins and improve the drug-like properties of a potential inhibitor. Nevertheless, a direct assessment of this compound for antiviral activity and selectivity against specific viruses has not been documented in the reviewed literature. Further screening would be required to determine if this compound possesses any intrinsic antiviral properties or could serve as a valuable building block for the synthesis of novel antiviral agents.
Studies on Other Pharmacological Effects and Biological Responses
As of the current available scientific literature, there are no specific studies detailing the direct pharmacological effects or biological responses of this compound. Research databases and scientific publications primarily identify this compound as a chemical intermediate used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.
The presence of the trifluoromethyl group is known to often enhance the metabolic stability and bioavailability of drug candidates. However, comprehensive investigations into the standalone biological activity of this compound have not been reported. Consequently, there is no available data to create a table on its pharmacological effects. Further research would be necessary to determine if this compound possesses any intrinsic biological or pharmacological properties.
Applications in Advanced Chemical Synthesis and Functional Materials
Role as a Key Building Block in Pharmaceutical Synthesis
In the pharmaceutical industry, the strategic incorporation of fluorine and trifluoromethyl groups is a widely used approach to optimize the pharmacological profile of drug candidates. jelsciences.commdpi.com 5-Fluoro-2-(trifluoromethyl)benzylamine serves as a critical starting material, providing a pre-functionalized scaffold that facilitates the synthesis of complex molecules with improved therapeutic potential. lookchemicals.comchemicalbook.comfishersci.no
Research has demonstrated the utility of this compound as a key intermediate in the synthesis of a variety of novel drug candidates. chemimpex.comchemimpex.com The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a potential drug, while the fluorine atom can influence its binding affinity and electronic properties. chemimpex.comchemimpex.comnih.gov
Anti-Cancer Agents: The trifluoromethyl group is a common feature in many modern anti-cancer drugs. nih.gov The introduction of this moiety via precursors like this compound can improve the bioavailability and efficacy of new anti-cancer compounds. chemimpex.comnih.gov
Anti-Inflammatory Agents: The compound is utilized in the development of new anti-inflammatory agents. chemimpex.comchemimpex.com The fluorinated structure contributes to the stability and effectiveness of the resulting therapeutic molecules. chemimpex.comchemimpex.com
Neurological Agents: It is a key building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The unique electronic properties conferred by the fluorine substituents are valuable in designing drugs that can effectively interact with targets within the central nervous system. chemimpex.com
| Therapeutic Area | Role of this compound |
| Oncology | Intermediate for novel anti-cancer drug candidates. chemimpex.comchemimpex.com |
| Immunology | Building block for new anti-inflammatory agents. chemimpex.comchemimpex.com |
| Neurology | Precursor for pharmaceuticals targeting neurological disorders. chemimpex.com |
This compound is an important raw material and intermediate used in the synthesis of Active Pharmaceutical Ingredients (APIs). lookchemicals.com An API is the component of a drug that produces its intended health effects. The structural features of this benzylamine (B48309) derivative make it an attractive starting point for multi-step syntheses, allowing for the efficient construction of the core structures of various APIs. guidechem.com Its application as a precursor streamlines the manufacturing process of complex pharmaceuticals, offering a versatile platform for introducing the crucial fluoro and trifluoromethyl groups into the final drug molecule. guidechem.com
Utilization in Agrochemical Development
The agrochemical sector leverages this compound for the creation of next-generation crop protection products. chemimpex.comguidechem.com The same properties that make it valuable in pharmaceuticals—enhanced stability, efficacy, and bioavailability—are also highly desirable in agrochemicals. chemimpex.comchemimpex.com
This compound serves as a key intermediate in the production of more effective herbicides and pesticides. chemimpex.com The trifluoromethyl group is a prominent feature in many modern pesticides. nih.govnih.gov By using this compound as a starting material, chemists can design innovative crop protection agents with improved performance. chemimpex.comguidechem.com
| Agrochemical Class | Application of this compound |
| Herbicides | Serves as an intermediate for the synthesis of new herbicidal compounds. chemimpex.com |
| Pesticides | Used as a building block for developing more effective pesticides. chemimpex.comchemimpex.com |
Development of Functional Materials and Chemical Probes
Beyond its roles in medicine and agriculture, this compound is also employed in the field of materials science and chemical biology.
Functional Materials: The unique fluorinated structure of the compound imparts desirable properties, such as chemical resistance, when incorporated into advanced materials. chemimpex.com It is used in the development of specialized polymers and coatings with improved durability and stability. chemimpex.comchemimpex.com
Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The distinct reactivity and structural features of this compound make it a valuable scaffold for the synthesis of these sophisticated research tools. chemimpex.com Such probes can be designed to interact with specific proteins or cellular components, enabling researchers to investigate complex biological processes. mskcc.orgnih.gov
Integration into Polymers and Coatings for Specific Properties
The incorporation of fluorinated compounds into polymers and coatings is a well-established strategy for enhancing material properties. Fluoropolymers are known for their exceptional chemical and thermal stability, low surface energy, and non-adhesive characteristics. These properties translate to coatings with increased durability, water and oil repellency (hydrophobicity and oleophobicity), and resistance to weathering and chemical degradation. paint.orgmdpi.com
While specific research on the integration of this compound into polymers is not extensively documented in publicly available literature, the application of its isomer, 2-Fluoro-5-(trifluoromethyl)benzylamine, provides a strong indication of its potential. This similar compound is noted for its use in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance. chemimpex.com The introduction of the 5-fluoro-2-(trifluoromethyl)phenyl moiety into a polymer backbone or as a side chain can be expected to lower the surface energy of the material, thereby improving its resistance to fouling and facilitating self-cleaning properties.
The general mechanism for integrating such a compound into a polymer could involve its use as a monomer or as a modifying agent for pre-existing polymers. The amine group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, or for grafting onto polymers with suitable functional groups.
Table 1: Potential Effects of Integrating this compound into Polymers and Coatings
| Property Enhanced | Underlying Mechanism | Potential Application |
|---|---|---|
| Chemical Resistance | The high electronegativity and strength of the C-F bond. | Protective coatings for industrial equipment and electronics. |
| Hydrophobicity/Oleophobicity | Lowering of surface energy by fluorine atoms. | Water and stain-repellent textiles and surfaces. |
| Thermal Stability | High bond energy of C-F bonds. | High-performance polymers for aerospace and automotive applications. |
Application as Chemical Probes in Biochemical Assays
Fluorinated molecules are increasingly utilized as probes in biochemical and biological studies, primarily due to the favorable properties of the ¹⁹F nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and its presence is virtually nil in most biological systems. This makes ¹⁹F NMR an excellent tool for studying molecular interactions without the background noise associated with ¹H NMR. nih.gov
Given its fluorinated structure, this compound holds potential for use as a ¹⁹F NMR probe. After being incorporated into a larger molecule of biological interest (like a ligand for a protein), the changes in the chemical environment around the fluorine atoms upon binding or other interactions can be monitored by ¹⁹F NMR. This can provide valuable information on binding events, conformational changes, and enzyme activity. researchgate.net While direct application of this compound as a chemical probe is not yet detailed in available research, the principles of using fluorinated compounds for such purposes are well-established. nih.govnih.gov
Analytical Chemistry Applications
In the field of analytical chemistry, reagents that can selectively react with analytes to make them detectable are crucial. The reactivity of the amine group in this compound, combined with the strong signal-providing fluorine atoms, suggests its utility in this domain.
Reagent in Detection and Quantification Methods
This compound has potential as a derivatizing agent in analytical chromatography, such as Gas Chromatography (GC) or Liquid Chromatography (LC), particularly when coupled with mass spectrometry (MS). Derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte.
The amine group of this compound can react with various functional groups, such as carboxylic acids or aldehydes, to form stable derivatives. The presence of the trifluoromethyl and fluoro groups in the resulting derivative would provide a distinct mass spectrometric signature, facilitating sensitive and selective detection. An analogous compound, 2-Fluoro-5-(trifluoromethyl)benzylamine, is reported to act as a reagent in analytical methods, aiding in the detection and quantification of other compounds. chemimpex.com Furthermore, the parent compound, benzylamine, has been successfully used as a derivatizing reagent for the quantification of perfluorooctane (B1214571) sulfonyl fluoride (B91410) by LC/MS, demonstrating the utility of the benzylamine scaffold in such applications. acs.org
Table 2: Potential Analytical Derivatization Reactions for this compound
| Analyte Functional Group | Resulting Derivative | Analytical Advantage |
|---|---|---|
| Carboxylic Acid | Amide | Increased thermal stability for GC analysis; unique mass fragment for MS. |
| Aldehyde/Ketone | Imine (Schiff base) | Enhanced detectability by UV or fluorescence detectors; improved chromatographic properties. |
Future Research Directions and Perspectives for 5 Fluoro 2 Trifluoromethyl Benzylamine
Exploration of Novel Catalytic and Stereoselective Synthetic Methods
The synthesis of chiral amines, particularly those containing fluorine, is of high importance in medicinal chemistry as these structures are key components of many pharmaceutical agents. nih.gov Future research will likely focus on developing more efficient and highly selective methods for producing enantiomerically pure forms of 5-Fluoro-2-(trifluoromethyl)benzylamine and its derivatives.
Current strategies for synthesizing fluorinated chiral amines often involve the stereoselective addition or asymmetric reduction of N-tert-butylsulfinyl imines. nih.gov While effective, these methods can have limitations in substrate scope and atom economy. Future explorations could target the development of novel catalytic systems, such as transition-metal catalysts or organocatalysts, to achieve higher yields and enantioselectivities. rsc.org For instance, the use of heterogeneous catalysts, like K-10 montmorillonite (B579905) and Pd/BaCO3, has shown promise in the synthesis of other chiral trifluoromethyl benzylamines and could be adapted for this specific compound. researchgate.net
Furthermore, the development of methods for the direct, asymmetric C-H functionalization of related precursors would represent a significant advance, streamlining synthetic routes. Research into asymmetric hydrogenation, reductive amination, and other catalytic transformations will be crucial for accessing specific stereoisomers, which is often essential for optimizing biological activity. researchgate.netnih.gov The convergent synthesis of β-fluoro amines, which involves forming the central carbon-carbon bond with both relative and absolute stereocontrol, provides a template for creating more complex chiral structures derived from the parent benzylamine (B48309). nih.gov
| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |
|---|---|---|---|
| Asymmetric Reductive Amination | Heterogeneous Catalysts (e.g., Pd/BaCO3) | Environmentally benign, potential for catalyst recycling. | Achieved good to excellent enantioselectivities for other trifluoromethylated benzylamines. researchgate.net |
| Stereoselective Addition | Chiral N-tert-butylsulfinyl Imines | High stereoselectivity and broad substrate scope. | A major strategy for producing fluorinated chiral amines. nih.gov |
| Asymmetric Catalysis | Transition Metals or Organocatalysts | High efficiency, potential for novel bond formations. | Enables stereoselective construction of fluorinated carbon centers. rsc.org |
| Direct C-H Functionalization | Palladium Catalysis | Reduces the need for pre-functionalized substrates, improving atom economy. | Seminal reports show promise for palladium(II)/(IV)-catalyzed C-H fluorination. beilstein-journals.org |
Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles
The this compound scaffold is a promising starting point for creating advanced derivatives with fine-tuned biological activities. The presence of two distinct fluorine environments—the aromatic fluorine and the trifluoromethyl group—allows for nuanced modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. tandfonline.comnumberanalytics.com
Future research will involve the systematic modification of the benzylamine structure to explore structure-activity relationships (SAR). This could include:
N-functionalization: Introducing various substituents on the amine nitrogen to create amides, sulfonamides, or more complex heterocyclic systems. For example, novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been synthesized and shown to possess antifungal, insecticidal, and anticancer properties. nih.gov
Ring substitution: Adding other functional groups to the aromatic ring to further modulate electronic properties and explore new binding interactions with biological targets.
Scaffold hopping: Using the fluorinated benzylamine as a key fragment in the design of entirely new classes of compounds, such as benzoxazoles or benzimidazoles, which have shown potential as anticancer agents. nih.govresearchgate.netresearchgate.net
The goal of such synthetic programs would be to create libraries of compounds for screening against various biological targets. By correlating structural changes with biological outcomes, researchers can develop predictive models to guide the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govopenmedicinalchemistryjournal.com
Investigation of New Biological Targets and Therapeutic Areas
Derivatives of this compound hold potential across a wide range of therapeutic areas and applications. The compound itself serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals. chemimpex.com
Future investigations should aim to broaden the scope of biological targets. Given that fluorinated compounds are prevalent in anticancer, anti-inflammatory, and antimicrobial agents, derivatives of this compound are logical candidates for screening in these areas. chemimpex.comnih.gov The strategic placement of fluorine can enhance a molecule's ability to penetrate cell membranes and can block metabolic pathways, properties that are highly desirable in drug candidates. tandfonline.comwikipedia.org
Moreover, the unique properties imparted by the fluorine atoms could lead to the discovery of compounds with novel mechanisms of action. For instance, the increased binding affinity that fluorine substitution can confer may allow derivatives to interact with previously "undruggable" targets. tandfonline.com High-throughput screening of derivative libraries against diverse panels of enzymes, receptors, and cell lines will be a critical step in identifying new therapeutic opportunities. In the agrochemical sector, the compound's structure could be leveraged to design more effective and sustainable herbicides and pesticides. chemimpex.comnih.gov
| Potential Application Area | Rationale for Investigation | Examples of Related Compound Activity |
|---|---|---|
| Oncology | Fluorinated compounds often exhibit enhanced antitumor activity and metabolic stability. chemimpex.comnumberanalytics.com | Novel benzoxazoles with fluorine moieties show potential anticancer activity. nih.govresearchgate.net |
| Neurological Disorders | The parent compound is a key intermediate for drugs targeting these disorders. chemimpex.com | β-Fluoro amines are noted for their CNS-penetrant properties. nih.gov |
| Infectious Diseases | Fluoroquinolones are a major class of antibiotics; fluorine enhances antibacterial activity. tandfonline.comnih.gov | Fluorinated pyrimidine derivatives have been evaluated for antifungal properties. nih.gov |
| Inflammatory Diseases | Fluorinated corticosteroids are widely used anti-inflammatory agents. wikipedia.orgnumberanalytics.com | The parent amine is used to synthesize novel anti-inflammatory agents. chemimpex.com |
| Agrochemicals | Fluorine substitution can improve the efficacy and stability of pesticides and herbicides. chemimpex.comnih.gov | Trifluralin, a fluorinated compound, has been a widely used herbicide. wikipedia.org |
Development of Sustainable and Economically Viable Production Processes
As the demand for complex fluorinated compounds grows, so does the need for sustainable and cost-effective manufacturing processes. Traditional chemical synthesis often relies on hazardous reagents and solvents, generating significant waste. numberanalytics.compharmacyjournal.org The principles of green chemistry offer a framework for developing more environmentally friendly production methods for this compound and its derivatives. pharmacyjournal.org
Future research in this area should focus on several key strategies:
Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, ethanol, or ionic liquids to reduce volatile organic compound (VOC) emissions and toxicity. mdpi.comjddhs.com
Catalysis: Emphasizing the use of catalytic reactions, including biocatalysis and metal-catalyzed processes, which increase reaction efficiency, reduce energy consumption, and minimize byproducts. jddhs.com
Flow Chemistry: Implementing continuous flow chemistry systems, which can offer safer and more controlled reaction conditions, improved scalability, and higher yields compared to traditional batch processing. sciencedaily.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. pharmacyjournal.org
PFAS-Free Synthesis: Developing synthesis protocols that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents, opting instead for safer fluorine sources like caesium fluoride (B91410) salt. sciencedaily.com
By integrating these approaches, the pharmaceutical and chemical industries can reduce their environmental footprint while potentially lowering production costs, making the synthesis of valuable compounds like this compound more sustainable and economically viable. pharmacyjournal.orgmdpi.com
Deepening the Understanding of Fluorine's Mechanistic Role in Biological Systems
While the benefits of incorporating fluorine into bioactive molecules are well-documented, a deeper, mechanistic understanding of how fluorine atoms influence molecular interactions is still an active area of research. The this compound molecule provides an excellent platform for such studies due to its two distinct types of C-F bonds.
Future research should seek to elucidate the precise role of both the single fluorine atom and the trifluoromethyl group in mediating interactions with biological targets. Key areas of investigation include:
Drug-Receptor Interactions: Investigating how the high electronegativity of fluorine affects electrostatic and hydrogen-bond interactions with proteins. benthamscience.comscispace.com Fluorine's ability to increase the lipophilicity of a molecule can also enhance hydrophobic interactions within a binding pocket. benthamscience.comingentaconnect.com
Metabolic Stability: Probing how the strong C-F bond blocks sites of metabolic oxidation. For example, substituting a fluorine at a para position on an aromatic ring can prevent the formation of toxic epoxide metabolites. wikipedia.org
Conformational Effects: Studying how the introduction of fluorine influences the preferred conformation of a molecule, which can have a profound impact on its ability to bind to a target.
pKa Modulation: Quantifying how the electron-withdrawing properties of the fluorine and trifluoromethyl groups alter the basicity of the amine, which in turn affects bioavailability and membrane permeability. tandfonline.com
By combining computational modeling with experimental techniques like X-ray crystallography and NMR spectroscopy, researchers can gain a more detailed picture of how fluorine substitution impacts biological activity at the molecular level. This knowledge will be invaluable for the rational design of future drugs and materials. tandfonline.comresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-2-(trifluoromethyl)benzylamine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. A plausible route includes:
Friedel-Crafts alkylation or halogenation of a benzene derivative to introduce trifluoromethyl and fluorine groups.
Reductive amination of a nitro or aldehyde intermediate (e.g., 5-fluoro-2-(trifluoromethyl)benzaldehyde) using NaBH or LiAlH .
Characterization:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C due to sensitivity to moisture and oxidation .
- Hazards : Classified as a corrosive solid (UN 3259); wear nitrile gloves, lab coat, and eye protection.
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
Methodological Answer:
- Lipophilicity : The -CF group increases logP, enhancing membrane permeability (measured via shake-flask method).
- Electron-withdrawing effects : Stabilizes adjacent charges, impacting pK (use potentiometric titration to determine ~8.5 for the amine group) .
- Thermal stability : Assess via TGA; decomposition typically occurs above 200°C .
Advanced Research Questions
Q. How can computational methods optimize this compound's binding to microbial targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with Candida albicans leucyl-tRNA synthetase (PDB: 5JQN). Focus on hydrogen bonding with the benzylamine group and hydrophobic interactions with -CF .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
Q. What strategies address low yields in regioselective fluorination during synthesis?
Methodological Answer:
Q. How to resolve contradictions in reported antimicrobial efficacy data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
